2-(3,3-Dimethylbutyl)oxirane
Description
2-(3,3-Dimethylbutyl)oxirane (CAS 53907-77-0) is an epoxide derivative characterized by a 3,3-dimethylbutyl group attached to the oxirane (epoxide) ring. The molecular formula is C₈H₁₆O, with an average molecular mass of 128.215 g/mol . This compound is structurally defined by a three-membered cyclic ether (oxirane) with a branched alkyl substituent, which imparts steric hindrance and influences its reactivity and physical properties.
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-(3,3-dimethylbutyl)oxirane |
InChI |
InChI=1S/C8H16O/c1-8(2,3)5-4-7-6-9-7/h7H,4-6H2,1-3H3 |
InChI Key |
WAHCIOYRXXNHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3,3-dimethyl-1-butene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:
3,3-Dimethyl-1-butene+m-CPBA→this compound+m-Chlorobenzoic acid
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar epoxidation reactions. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbutyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can attack the oxirane ring.
Major Products
Oxidation: Formation of 3,3-dimethylbutane-1,2-diol.
Reduction: Formation of 3,3-dimethylbutanol.
Substitution: Formation of various substituted alcohols or amines depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Dimethylbutyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and as a reactive diluent in coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbutyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 2-(3,3-Dimethylbutyl)oxirane and analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Configuration | Key Features |
|---|---|---|---|---|---|
| This compound | 53907-77-0 | C₈H₁₆O | 128.215 | 3,3-Dimethylbutyl at C2 of oxirane | Branched alkyl group; high steric bulk |
| 2-tert-Butyloxirane | 2245-30-9 | C₆H₁₂O | 100.16 | tert-Butyl group at C2 of oxirane | Compact branching; lower molecular weight |
| 3-Butyl-2,2-dimethyloxirane | 3776-34-9 | C₈H₁₆O | 128.215 | Butyl at C3; dimethyl groups at C2 | Asymmetric substitution; similar mass |
| Tetramethyloxirane | 5076-20-0 | C₆H₁₂O | 100.1589 | Four methyl groups on oxirane ring | Symmetric substitution; high volatility |
| 2-Decyl-3-(5-methylhexyl)oxirane | 54910-51-9 | C₂₀H₃₈O | 294.52 | Long alkyl chains at C2 and C3 | Hydrophobic; low reactivity |
Reactivity and Stability
- Steric Effects : The 3,3-dimethylbutyl group in this compound creates significant steric hindrance, reducing its reactivity in nucleophilic ring-opening reactions compared to less substituted oxiranes like tetramethyloxirane .
- Thermal Stability : Branched oxiranes (e.g., 2-tert-Butyloxirane) exhibit higher thermal stability than linear analogs due to reduced ring strain and increased steric protection of the epoxide oxygen .
- Applications: Oxiranes with bulky substituents, such as 3-Butyl-2,2-dimethyloxirane, are used in polymer cross-linking and as intermediates in organophosphorus compounds (e.g., phosphonothioate esters) .
Physical Properties
- Boiling Points : Linear alkyl-substituted oxiranes (e.g., 2-Decyl-3-(5-methylhexyl)oxirane) have higher boiling points (>200°C) due to increased van der Waals interactions, while branched derivatives like this compound are more volatile .
- Density : Substituted oxiranes generally exhibit densities between 0.85–0.95 g/cm³. For example, 2-(1,3-dimethylbutoxymethyl)oxirane has a density of 0.922 g/cm³ .
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